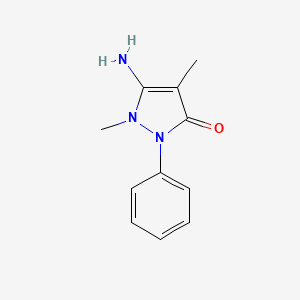
5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an amino group, two methyl groups, and a phenyl group attached to a pyrazolone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method is the reaction of phenylhydrazine with acetoacetic ester under acidic or basic conditions, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable.
化学反应分析
Types of Reactions
5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be due to the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins that mediate pain and inflammation.
相似化合物的比较
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) that also belongs to the pyrazolone family.
Metamizole: A pyrazolone derivative used as an analgesic and antipyretic.
Uniqueness
5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the amino group and the phenyl group can enhance its interactions with biological targets, making it a valuable compound for research and development.
生物活性
5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as a pyrazolone derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, supported by relevant research findings and data.
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
CAS Number: 83-07-8
1. Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values for various derivatives ranging from 0.78 μg/mL to 20 μg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Bacteria Type |
|---|---|---|
| This compound | 0.78 | Gram-positive |
| Other derivatives | 14 - 30 | Various |
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies have shown that it can inhibit heat-induced protein denaturation and stabilize red blood cell membranes, indicating its capacity to reduce inflammation. The percentage of membrane stabilization was reported to be as high as 86.70% .
3. Antioxidant Activity
The compound also demonstrates notable antioxidant activity. DPPH scavenging assays have shown percentages ranging from 84.16% to 90.52% for various pyrazolone derivatives . This suggests its potential in mitigating oxidative stress-related damage.
| Compound | DPPH Scavenging (%) |
|---|---|
| This compound | 88.56 |
| Other derivatives | 84.16 - 90.52 |
4. Cytotoxicity
Cytotoxicity assays reveal that the compound exhibits varying degrees of cytotoxic effects against different cancer cell lines. The IC50 values for certain derivatives were found to be around 163 µM . This highlights the potential for further development in anticancer therapies.
Study on Antimicrobial Efficacy
A recent study synthesized several pyrazolone derivatives and tested their antimicrobial efficacy against a panel of bacteria. The results showed that the compounds derived from the parent structure exhibited potent activity against both Gram-positive and Gram-negative strains, with specific emphasis on the role of substituents in enhancing activity .
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of pyrazolone derivatives through in vitro assays measuring protein denaturation and membrane stabilization. The results indicated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
属性
CAS 编号 |
760187-21-1 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC 名称 |
5-amino-1,4-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)13(2)14(11(8)15)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |
InChI 键 |
ZPWUSPNWEVEVDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N(C1=O)C2=CC=CC=C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















